1-(2-methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine

Antimalarial drug discovery High-throughput screening triage False-positive identification

1-(2-methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (CAS 1803584-90-8), also named 1-isobutyl-5-(trifluoromethyl)-1H-imidazol-2-amine, is a trisubstituted 2-aminoimidazole with molecular formula C₈H₁₂F₃N₃ and molecular weight 207.20 g/mol. The compound bears an N1-(2-methylpropyl) group and a C5-trifluoromethyl substituent on the imidazole ring, placing it within the broader 2-aminoimidazole scaffold class that has attracted attention as TAAR1 receptor ligands and kinase modulator building blocks.

Molecular Formula C8H12F3N3
Molecular Weight 207.2 g/mol
CAS No. 1803584-90-8
Cat. No. B1433217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine
CAS1803584-90-8
Molecular FormulaC8H12F3N3
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=CN=C1N)C(F)(F)F
InChIInChI=1S/C8H12F3N3/c1-5(2)4-14-6(8(9,10)11)3-13-7(14)12/h3,5H,4H2,1-2H3,(H2,12,13)
InChIKeyAGYFYFZVNKTPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (CAS 1803584-90-8): Structural Identity, Physicochemical Profile, and Research-Grade Sourcing


1-(2-methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (CAS 1803584-90-8), also named 1-isobutyl-5-(trifluoromethyl)-1H-imidazol-2-amine, is a trisubstituted 2-aminoimidazole with molecular formula C₈H₁₂F₃N₃ and molecular weight 207.20 g/mol [1]. The compound bears an N1-(2-methylpropyl) group and a C5-trifluoromethyl substituent on the imidazole ring, placing it within the broader 2-aminoimidazole scaffold class that has attracted attention as TAAR1 receptor ligands and kinase modulator building blocks [2] [3]. Key computed physicochemical descriptors include XLogP3 of 1.8, topological polar surface area of 43.84 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available from multiple vendors at a typical purity specification of 95% [4]. Its ChEMBL entry (CHEMBL4919946) records four bioactivity data points from a high-throughput antiplasmodial screening campaign, documenting both primary and confirmatory assay outcomes [5].

Why 1-(2-Methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine Cannot Be Simply Replaced by Another 2-Aminoimidazole or Trifluoromethylimidazole Analog


Within the 2-aminoimidazole chemical space, the precise regiochemistry of the trifluoromethyl group and the steric bulk of the N1-alkyl substituent critically modulate target engagement and pharmacokinetic behavior [1] [2]. The 5-CF₃ regioisomer (CAS 1803584-90-8) places the electron-withdrawing group adjacent to the 2-amino moiety, altering hydrogen-bonding capacity and electronic distribution relative to the 4-CF₃ isomer (CAS 1394042-18-2) [1]. ChEMBL screening data further reveal that even within a single biological context—the Plasmodium falciparum NF54 asexual blood stage—this compound exhibits a discordant activity profile, with 41% inhibition in a primary nanoLuciferase assay collapsing to 3% and 13% in confirmatory orthogonal assays at identical concentration and time point, a pattern not predictable from structural class alone [3]. Substituting a different 2-aminoimidazole building block without accounting for these regioisomeric, electronic, and assay-specific behavioral differences risks discarding critical structure-activity relationship (SAR) information or introducing undetected false-positive liability.

Quantitative Differentiation Evidence for 1-(2-Methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (CAS 1803584-90-8) vs. Closest Analogs


Antiplasmodial Screening Cascade: Primary vs. Confirmatory Assay Discordance Defines This Compound as a False-Positive Control Candidate

In the MMV Hit Generation Library 1 (HGL1) screening cascade against Plasmodium falciparum NF54 asexual blood stage, this compound generated 41.0% inhibition in the primary nanoLuciferase (nanoGlo) assay at 2 µM/72 h, with a Z score of -1.23 [1]. However, upon confirmatory re-testing in the identical nanoGlo assay format, inhibition dropped to 3.0% at the same concentration and incubation time. A parallel confirmatory test using an orthogonal pLDH readout yielded 13.0% inhibition [1]. This sharp attenuation—an ~12.7-fold reduction from primary to confirmatory nanoGlo and a ~3.2-fold reduction relative to pLDH confirmatory—classifies the compound as a false positive in the primary screen. By contrast, confirmed hits from the same HGL1 library maintained ≥50% inhibition across both primary and confirmatory assays [2].

Antimalarial drug discovery High-throughput screening triage False-positive identification Plasmodium falciparum NF54

Regioisomeric Differentiation: 5-CF3 (CAS 1803584-90-8) vs. 4-CF3 (CAS 1394042-18-2) Substitution Alters Electronic Landscape and Hydrogen-Bonding Topology

The target compound places the trifluoromethyl group at the C5 position of the imidazole ring, directly adjacent to the C2 amine. Its regioisomer, 4-(trifluoromethyl)-1H-imidazol-2-amine (CAS 1394042-18-2), positions the trifluoromethyl group distal to the amine [1]. This regioisomeric difference alters the pKa of the 2-amino group by modulating through-bond electronic effects: the proximity of the electron-withdrawing CF₃ at C5 exerts a stronger inductive effect on the C2-amine than the C4-CF₃ arrangement. In the context of the 2-aminoimidazole scaffold series claimed in TAAR1 ligand patents, N1-alkyl substitution combined with C5-CF₃ placement is explicitly encompassed within Markush structures, whereas C4-substituted analogs define a distinct sub-series with potentially divergent receptor pharmacology [2].

Medicinal chemistry Structure-activity relationship Regioisomer comparison Scaffold design

Physicochemical Drug-Likeness Profile: Favorable CNS Multiparameter Optimization (MPO) Scores for CNS Drug Discovery

The compound exhibits a calculated XLogP3 of 1.8, topological polar surface area (TPSA) of 43.84 Ų, a single hydrogen bond donor (HBD = 1), three hydrogen bond acceptors (HBA), molecular weight of 207.20 Da, and only two rotatable bonds [1]. These values place the compound within the favorable range for CNS drug discovery: TPSA < 60 Ų and HBD ≤ 1 are consistent with blood-brain barrier penetration potential, while the low molecular weight and limited rotatable bond count suggest favorable ligand efficiency [2]. For comparison, CNS-targeted drugs typically require TPSA < 70 Ų and HBD ≤ 2-3 [2]. In contrast, many larger 2-aminoimidazole derivatives with extended aromatic substituents (e.g., the kinase inhibitor scaffolds in WO 2013/040059) exceed MW 400 and TPSA 80 Ų, altering their pharmacokinetic suitability for CNS applications [3].

CNS drug discovery Drug-likeness Physicochemical profiling Lead optimization

Validated Research Application Scenarios for 1-(2-Methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (CAS 1803584-90-8) Based on Quantified Evidence


Negative Control / False-Positive Reference Standard in Antiplasmodial High-Throughput Screening Triage

Based on the documented discordance between primary nanoLuciferase (41% inhibition) and confirmatory nanoGlo (3%) and pLDH (13%) assays in the MMV HGL1 screening cascade [1], this compound is ideally suited as a structurally defined, commercially available negative control for laboratories optimizing antiplasmodial HTS triage protocols. Its profile—apparent activity in a luminescence-based primary readout that disappears upon orthogonal confirmation—mirrors the behavior of luciferase inhibitors and other assay-interfering chemotypes. Procurement of this compound enables systematic evaluation of confirmatory assay stringency and false-positive filtering algorithms in malaria drug discovery pipelines [1].

Fragment-Efficient CNS Lead Generation Scaffold with Favorable Physicochemical Properties

With MW of 207.20 Da, XLogP3 of 1.8, TPSA of 43.84 Ų, and only one hydrogen bond donor [2], this compound satisfies CNS MPO criteria more favorably than larger 2-aminoimidazole kinase inhibitor scaffolds [3]. It serves as a compact, fragment-sized core for CNS-targeted medicinal chemistry programs—particularly those exploring TAAR1 agonism for neuropsychiatric indications as envisioned in the Roche patent family [4]—where its low molecular complexity and favorable property profile support fragment-based or ligand-efficiency-guided lead generation strategies.

Regioisomeric Selectivity Probe in 2-Aminoimidazole Structure-Activity Relationship Studies

The 5-CF₃ substitution pattern distinguishes this compound from the more commonly cataloged 4-CF₃ regioisomer (CAS 1394042-18-2) [2]. In medicinal chemistry campaigns targeting receptors or enzymes where the imidazole C2-amine serves as a critical hydrogen-bonding pharmacophore, the differential through-bond electronic effect of the 5-CF₃ group (adjacent to the amine) versus the 4-CF₃ group (distal) can be systematically probed. Procurement of both regioisomers as a paired set enables controlled SAR exploration of electronic modulation at the 2-amino pharmacophore within a constant N1-alkyl substitution context [4].

Building Block for Patent-Landscape-Compliant 2-Aminoimidazole Library Synthesis

This compound exemplifies the N1-alkyl, C5-haloalkyl substitution motif encompassed within the Markush structures of both TAAR1 ligand patents (WO 2008/071574) [4] and kinase modulator patents (WO 2013/040059) [3]. For research groups synthesizing novel 2-aminoimidazole analogs within these patent spaces, procuring this pre-functionalized building block—available at 95% purity from multiple vendors—provides a direct entry point for further derivatization (e.g., N-arylation, Suzuki coupling at the imidazole C4 position, or urea/amide formation at the 2-amine), bypassing the need for de novo construction of the trifluoromethylimidazole core.

Quote Request

Request a Quote for 1-(2-methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.